molecular formula C16H26N2O2S B2431260 2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953232-21-8

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2431260
CAS No.: 953232-21-8
M. Wt: 310.46
InChI Key: KGYGVJIGJBQUKS-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in oncology research, particularly in the study of novel cell death mechanisms. This compound features a benzenesulfonamide core, a privileged scaffold in medicinal chemistry, linked to a 1-methylpiperidine moiety. While direct studies on this specific molecule are limited, research on structurally related benzenesulfonamide-piperidine hybrids has demonstrated potent anti-tumor properties. These related compounds have been shown to inhibit tumor cell proliferation and colony formation, and to suppress cancer cell migration in vitro . The primary research value of this chemical class lies in its ability to induce ferroptosis, an iron-dependent form of programmed cell death distinct from apoptosis. Ferroptosis is characterized by the accumulation of lipid-based reactive oxygen species (ROS), and inducing it is an emerging therapeutic strategy for cancers . The mechanism of action for related analogs involves targeting the KEAP1-NRF2-GPX4 signaling axis, a critical pathway regulating cellular oxidative stress. These compounds can bind to and inhibit the transcription factor NRF2, leading to the downregulation of its downstream target, the glutathione peroxidase 4 (GPX4) protein . GPX4 is a key enzyme responsible for reducing lipid peroxides, and its suppression results in the lethal accumulation of lipid ROS, ultimately triggering ferroptosis in tumor cells . This mechanism positions this compound as a valuable research tool for probing the complexities of ferroptosis and developing new approaches for anti-cancer therapeutics.

Properties

IUPAC Name

2,4,5-trimethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-12-9-14(3)16(10-13(12)2)21(19,20)17-11-15-5-7-18(4)8-6-15/h9-10,15,17H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYGVJIGJBQUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Pseudocumene

The regioselective sulfonation of 1,2,4-trimethylbenzene (pseudocumene) is pivotal to accessing the desired sulfonic acid intermediate. Under controlled conditions (fuming sulfuric acid, 40–60°C), sulfonation occurs preferentially at the C-5 position , yielding 2,4,5-trimethylbenzenesulfonic acid. This selectivity arises from the electron-donating effects of adjacent methyl groups, which activate the para position relative to the C-4 methyl substituent.

Chlorination to Sulfonyl Chloride

Conversion of the sulfonic acid to the corresponding sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane. A 2017 patent demonstrated that hafnium tetrachloride (HfCl₄) enhances chlorination efficiency for sterically hindered substrates, achieving >90% conversion at 80°C. For 2,4,5-trimethylbenzenesulfonic acid, reaction with SOCl₂ (1.2 equiv) in refluxing toluene for 6 hours affords the sulfonyl chloride in 85–92% yield.

Preparation of (1-Methylpiperidin-4-yl)methanamine

Reductive Amination of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine undergoes N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This method, adapted from TASIN analog syntheses, proceeds at room temperature with 78% isolated yield. Alternatively, direct alkylation using methyl iodide (MeI) and sodium hydride (NaH) in dimethylacetamide (DMA) at −10°C achieves quantitative methylation, as reported in benzodiazepinone derivative syntheses.

Purification and Characterization

The amine is purified via vacuum distillation (b.p. 98–102°C at 15 mmHg) and characterized by ¹H NMR (DMSO-d₆): δ 2.75–2.68 (m, 2H, CH₂NH), 2.25 (s, 3H, NCH₃), 1.85–1.72 (m, 3H, piperidine-H), 1.55–1.43 (m, 2H, piperidine-H).

Sulfonamide Bond Formation

Coupling Reaction Optimization

The critical step involves reacting 2,4,5-trimethylbenzenesulfonyl chloride with (1-methylpiperidin-4-yl)methanamine. In a protocol mirroring TASIN analog production, equimolar amounts of sulfonyl chloride and amine are combined in dichloromethane with triethylamine (TEA) as the base. Stirring at 0°C for 1 hour, followed by gradual warming to room temperature, yields the sulfonamide in 88–94% purity.

Key parameters influencing yield :

  • Solvent polarity : Dichloromethane > THF > DMA (polar aprotic solvents minimize hydrolysis).
  • Base selection : TEA (91% yield) > pyridine (87%) > DIEA (83%).
  • Stoichiometry : A 1:1.05 ratio of amine to sulfonyl chloride prevents residual chloride contamination.

Large-Scale Adaptations

For industrial scalability, a 2025 patent recommends using zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst (5 mol%) in toluene at 70°C, reducing reaction time to 30 minutes while maintaining 89% yield. This approach circumvents the need for cryogenic conditions, aligning with green chemistry principles.

Purification and Analytical Validation

Chromatographic Separation

Crude product purification employs silica gel column chromatography with a gradient of methanol (2–5%) in dichloromethane. Fractions containing the target compound are identified by TLC (Rf = 0.43 in EtOAc/hexane 1:1) and combined for solvent evaporation.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (s, 1H, SO₂NH), 7.45 (s, 1H, Ar-H), 3.12 (d, J = 6.5 Hz, 2H, NCH₂), 2.75–2.68 (m, 2H, piperidine-H), 2.31 (s, 3H, NCH₃), 2.24 (s, 6H, Ar-CH₃), 1.92–1.85 (m, 2H, piperidine-H), 1.62–1.55 (m, 2H, piperidine-H).
  • ESI-MS : m/z 325.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Standard coupling (TEA) 91 98 2 h Lab-scale
ZrCl₄-catalyzed 89 97 0.5 h Industrial
HfCl₄-assisted 93 99 3 h Pilot-scale

The ZrCl₄-catalyzed method offers the best balance of efficiency and scalability, though the standard TEA-mediated approach remains preferable for small-scale syntheses requiring minimal optimization.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Competing sulfonation at C-3 or C-6 positions may occur if reaction temperatures exceed 60°C. Mitigation involves strict temperature control and using oleum (20% SO₃) instead of fuming H₂SO₄ to enhance para-directing effects.

Amine Over-Alkylation

Excess MeI during piperidine methylation can lead to quaternary ammonium salts. Sequential addition of MeI (0.5 equiv per hour) under NaH supervision minimizes this side reaction.

Chemical Reactions Analysis

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, along with a piperidine moiety. Its chemical structure can be represented as follows:

C16H24N2O2S\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

Key Features:

  • Sulfonamide Group: Known for its antibacterial properties.
  • Piperidine Ring: Often enhances bioactivity through improved binding to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is believed to facilitate hydrogen bonding, enhancing the compound's affinity for target sites.

Biological Activities

Research indicates that this compound may exhibit various pharmacological effects:

  • Antibacterial Activity: Sulfonamides are traditionally known for their antibacterial properties. Studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis.
  • Antitumor Potential: Preliminary studies indicate that derivatives of similar structures show promise in inhibiting cancer cell proliferation, particularly in melanoma and other solid tumors.
  • Neuroprotective Effects: The piperidine component may contribute to neuroprotective properties by modulating neurotransmitter levels and inhibiting cholinesterase enzymes, which could be beneficial in conditions like Alzheimer’s disease.

Case Studies

  • Antitumor Activity:
    • In vitro studies demonstrated that compounds with similar structures inhibited the growth of BRAF-mutated melanoma cells, suggesting potential application in targeted cancer therapies .
  • Cholinesterase Inhibition:
    • Research on piperidine derivatives has shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment .
  • Antibacterial Properties:
    • Comparative studies have shown that sulfonamide derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Summary

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
AntitumorReduced proliferation in melanoma
NeuroprotectiveAChE inhibition

Q & A

Q. What methodologies are recommended for synthesizing 2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide with high purity?

The synthesis typically involves a multi-step process:

  • Step 1 : React 1-methylpiperidin-4-ylmethanamine with 2,4,5-trimethylbenzenesulfonyl chloride in dichloromethane under inert conditions.
  • Step 2 : Optimize reaction time (6–12 hours) and temperature (0–25°C) to minimize side products like unreacted sulfonyl chloride or dimerization byproducts .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. ORTEP-III (with GUI) visualizes thermal ellipsoids and hydrogen bonding networks .
  • Spectroscopy : Employ 1^1H/13^{13}C NMR to verify sulfonamide proton shifts (δ 7.8–8.2 ppm) and piperidine methyl groups (δ 2.2–2.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 365) .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (<0.5%).
  • Stability studies : Perform accelerated degradation tests (40°C/75% RH for 30 days) and monitor hydrolytic stability (pH 1–9 buffers) using UV-Vis spectroscopy (λ = 254 nm) .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

  • Issue : Discrepancies in thermal parameters or occupancy rates may arise from twinning or disordered solvent molecules.
  • Solution : Use SHELXD for initial phasing and SHELXE for density modification. Validate models with Rmerge_{merge} < 5% and Rfree_{free} < 10%. Cross-check hydrogen bonding with ORTEP-III to ensure geometric accuracy .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

  • In vitro assays : Test inhibitory potency (IC50_{50}) against enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Compare with analogs lacking methyl/piperidine groups.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Analyze ligand-receptor interactions (e.g., sulfonamide oxygen as H-bond acceptor) .

Q. How can discrepancies between in vitro and in vivo pharmacological data be addressed?

  • Issue : High in vitro potency but low in vivo efficacy may stem from poor pharmacokinetics (e.g., rapid metabolism).
  • Methodology :
    • ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
    • In vivo models : Use rodent PK/PD studies with LC-MS/MS quantification. Adjust dosing regimens based on t1/2_{1/2} and bioavailability .

Critical Analysis of Evidence

  • Crystallography tools (SHELX/ORTEP) : Widely validated for small-molecule refinement but require manual intervention for disordered regions .
  • Biological activity : Structural analogs (e.g., 4-ethylbenzenesulfonamide derivatives) suggest methyl/piperidine groups enhance target affinity but may reduce solubility .

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